REACTION_CXSMILES
|
[C:1]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1OS(C(F)(F)F)(=O)=O)([O:3][CH3:4])=[O:2].Cl[P:24]([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>CN(C=O)C.Cl[Ni]Cl.[Zn]>[C:1]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[P:24]([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)([O:3][CH3:4])=[O:2]
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Name
|
|
Quantity
|
66.6 g
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Type
|
reactant
|
Smiles
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C(=O)(OC)C1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
ClP(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
catalyst
|
Smiles
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Cl[Ni]Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
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[Zn]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
108 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
cooled to 50° C.
|
Type
|
FILTRATION
|
Details
|
filtered through silica
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Type
|
WASH
|
Details
|
washed with three 20 ml portions of methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum to half of its original volume
|
Type
|
CUSTOM
|
Details
|
to crystallize at 0°-4° C
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |